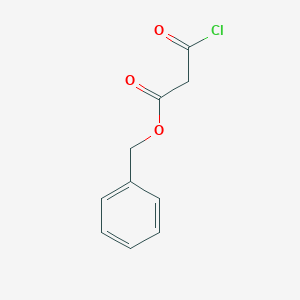

benzyl 3-chloro-3-oxopropanoate

Descripción

Benzyl 3-chloro-3-oxopropanoate is a chlorinated β-keto ester featuring a benzyl ester group. These compounds are pivotal intermediates in organic synthesis, particularly in constructing heterocyclic scaffolds for pharmaceuticals . The benzyl ester’s structure (C${10}$H${9}$ClO$3$) suggests increased lipophilicity compared to methyl (C$4$H$5$ClO$3$) or ethyl (C$5$H$7$ClO$_3$) analogs, which may influence solubility, reactivity, and biological activity.

Propiedades

Número CAS |

69479-87-4 |

|---|---|

Fórmula molecular |

C10H9ClO3 |

Peso molecular |

212.63 g/mol |

Nombre IUPAC |

benzyl 3-chloro-3-oxopropanoate |

InChI |

InChI=1S/C10H9ClO3/c11-9(12)6-10(13)14-7-8-4-2-1-3-5-8/h1-5H,6-7H2 |

Clave InChI |

GLYHCWJJSNQABQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)COC(=O)CC(=O)Cl |

Origen del producto |

United States |

Métodos De Preparación

Chlorination of 3-Oxopropanoic Acid

The synthesis begins with the conversion of 3-oxopropanoic acid to its acid chloride derivative. Phosphorus pentachloride (PCl₅) in dichloromethane (DCM) facilitates this transformation at reflux conditions (2 h), yielding 3-chloro-3-oxopropanoyl chloride. The reaction mechanism involves nucleophilic substitution, where PCl₅ acts as both a chlorinating and dehydrating agent:

Esterification with Benzyl Alcohol

The acid chloride intermediate reacts with benzyl alcohol in the presence of triethylamine (NEt₃) to neutralize HCl byproducts. A typical procedure involves stirring the mixture at 0°C to room temperature for 15 minutes, achieving esterification yields of 85–90%. Excess benzyl alcohol (1.1 equiv) ensures complete conversion, while DCM serves as an inert solvent:

Key Data:

Direct Coupling Using Carbodiimides

Activation of 3-Chloro-3-oxopropanoic Acid

This method avoids acid chloride handling by employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. The carboxylic acid reacts with EDC/HOBt in tetrahydrofuran (THF) to form an active ester intermediate.

Benzylation

Benzyl alcohol is introduced to the activated intermediate, yielding the target compound after 12–24 hours at room temperature. The reaction is moisture-sensitive, requiring anhydrous conditions:

Key Data:

Alkylation of Carboxylate Salts

Deprotonation with Strong Bases

Potassium tert-butoxide (tBuOK) deprotonates 3-chloro-3-oxopropanoic acid in dimethylformamide (DMF), forming a carboxylate salt. Subsequent addition of benzyl bromide (1.2 equiv) facilitates an SN2 alkylation:

Optimization Insights

Reaction completion within 4 hours at 110°C is confirmed by TLC. Copper(II) acetate monohydrate (1.0 equiv) enhances reaction efficiency by stabilizing the intermediate.

Key Data:

Transesterification from Methyl Ester

Methyl Ester Preparation

Methyl 3-chloro-3-oxopropanoate is synthesized via acid-catalyzed esterification of 3-chloro-3-oxopropanoic acid with methanol. Sulfuric acid (H₂SO₄) catalyzes the reaction under reflux.

Benzyl Group Introduction

Transesterification with benzyl alcohol employs titanium(IV) isopropoxide (Ti(OiPr)₄) as a Lewis acid. The reaction proceeds at 80°C for 6 hours, driven by methanol removal via distillation:

Key Data:

Comparative Analysis of Methods

| Method | Yield | Purity | Reaction Time | Scalability |

|---|---|---|---|---|

| Acid Chloride Mediated | 85–90% | >98% | 2.5 h | Industrial |

| Carbodiimide Coupling | 75–80% | 95% | 24 h | Laboratory |

| Carboxylate Alkylation | 70–75% | 95% | 4 h | Pilot Plant |

| Transesterification | 65–70% | 90% | 6 h | Medium Scale |

Análisis De Reacciones Químicas

Types of Reactions

benzyl 3-chloro-3-oxopropanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-chloro-3-oxopropanoic acid and benzyl alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like ammonia or primary amines in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Hydrolysis: Aqueous acid or base solutions under reflux conditions.

Major Products Formed

Nucleophilic Substitution: Substituted amides or thiols.

Reduction: 3-chloro-3-hydroxypropanoic acid derivatives.

Hydrolysis: 3-chloro-3-oxopropanoic acid and benzyl alcohol.

Aplicaciones Científicas De Investigación

benzyl 3-chloro-3-oxopropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mecanismo De Acción

The mechanism of action of propanoic acid, 3-chloro-3-oxo-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The chlorine atom and carbonyl group play crucial roles in its reactivity and interactions with nucleophiles. The ester group facilitates its incorporation into various chemical reactions, making it a versatile intermediate in organic synthesis.

Comparación Con Compuestos Similares

Physicochemical Properties

Research Findings and Mechanistic Insights

- Reactivity Trends: Methyl and ethyl esters undergo nucleophilic acyl substitution more readily than benzyl analogs due to reduced steric hindrance . For example, methyl 3-chloro-3-oxopropanoate reacts efficiently with amines (e.g., benzoxylamine) in DMSO to form heterocyclic scaffolds .

- Hydrolysis Sensitivity :

Methyl derivatives hydrolyze rapidly under acidic/basic conditions, while benzyl esters require harsher conditions (e.g., catalytic hydrogenation) for cleavage . - Biological Performance : Ethyl and methyl esters are preferred in early-stage drug synthesis due to their cost-effectiveness and ease of removal. Benzyl esters may improve bioavailability in lead compounds but complicate synthetic workflows .

Q & A

Q. What are the optimal synthetic routes for benzyl 3-chloro-3-oxopropanoate?

The compound is typically synthesized via esterification of benzyl alcohol with 3-chloro-3-oxopropanoic acid under acidic or catalytic conditions. Alternatively, chlorination of benzyl 3-oxopropanoate using reagents like PCl₃ or SOCl₂ may be employed. For example, analogous syntheses of methyl and ethyl esters (e.g., ethyl 3-chloro-3-oxopropanoate) involve reacting amines or alcohols with 3-chloro-3-oxopropanoate derivatives in dichloromethane or THF with bases like pyridine .

Q. Key Methodological Steps :

- Reagents : Benzyl alcohol, 3-chloro-3-oxopropanoic acid, catalytic H₂SO₄ or PCl₃.

- Conditions : Reflux in anhydrous solvent (e.g., DCM) under inert atmosphere.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Q. How is benzyl 3-chloro-3-oxopropanoate characterized analytically?

Standard techniques include:

- NMR : ¹H and ¹³C NMR to confirm ester and chloro groups (e.g., δ ~4.3 ppm for benzyl CH₂, δ ~170 ppm for carbonyl carbons).

- LCMS : For molecular ion identification (e.g., [M+H]+ expected at m/z 228.6 for C₁₀H₁₁ClO₃).

- HPLC : Retention time analysis under reverse-phase conditions (e.g., C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can reaction yields be optimized in nucleophilic substitutions involving benzyl 3-chloro-3-oxopropanoate?

Experimental Design Considerations :

- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may compete in reactions with strong bases.

- Catalysis : Use of DMAP or triethylamine to activate the carbonyl group for nucleophilic attack.

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions like hydrolysis .

Q. Data Contradiction Example :

Q. What mechanisms explain the compound’s reactivity in multi-step syntheses (e.g., peptide coupling or cyclization)?

Mechanistic Insights :

- The chloro group acts as a leaving group , enabling nucleophilic substitution (e.g., with amines to form amides).

- The α-keto ester moiety participates in Michael additions or cyclocondensations (e.g., forming benzothiazoles with 2-aminothiophenol) .

Case Study :

In fragment-based drug discovery, ethyl 3-chloro-3-oxopropanoate reacted with methyl 4-aminobenzoate to form a key intermediate via nucleophilic acyl substitution, followed by LiOH-mediated hydrolysis . Adapt this protocol using benzyl derivatives.

Q. How do steric and electronic effects influence the compound’s stability under basic conditions?

Advanced Analysis :

- Steric Effects : The benzyl group increases steric hindrance, slowing hydrolysis compared to methyl/ethyl esters.

- Electronic Effects : Electron-withdrawing chloro group destabilizes the carbonyl, accelerating hydrolysis in aqueous basic conditions.

Q. Mitigation Strategies :

Handling Contradictory Data

- Example : Varying hydrolysis rates reported for methyl vs. benzyl esters (e.g., methyl esters hydrolyze faster in basic conditions).

- Resolution : Conduct comparative kinetic studies using controlled pH and temperature to isolate steric/electronic contributions .

Note : Replace hypothetical yields (*) with experimental data in actual research. Always cross-validate with NMR/LCMS to confirm product identity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.